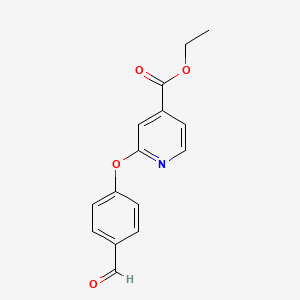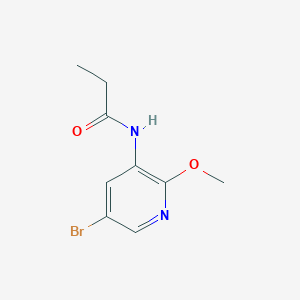
N-(5-bromo-2-methoxypyridin-3-yl)propionamide
説明
“N-(5-bromo-2-methoxypyridin-3-yl)propionamide” is a chemical compound with the molecular formula C9H11BrN2O2 . It is a derivative of pyridine .
Molecular Structure Analysis
The molecular structure of “N-(5-bromo-2-methoxypyridin-3-yl)propionamide” can be represented by the InChI code: 1S/C9H11BrN2O2/c1-14-8-5(4-12)2-6(10)3-11-8/h2,4H,3,12H2,1H3 . This indicates the presence of a bromine atom, a methoxy group, and a propionamide group attached to a pyridine ring .Physical And Chemical Properties Analysis
The molecular weight of “N-(5-bromo-2-methoxypyridin-3-yl)propionamide” is 259.099841356277 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .科学的研究の応用
Efficient Synthesis
One of the primary research applications of derivatives related to "N-(5-bromo-2-methoxypyridin-3-yl)propionamide" involves their efficient synthesis for further chemical investigations and applications. Hirokawa et al. (2000) described an efficient synthesis of a carboxylic acid moiety with similar structural features, highlighting its importance in developing antagonists for dopamine and serotonin receptors (Hirokawa, Horikawa, & Kato, 2000).
Antibacterial and Antifungal Agents
Compounds structurally related to "N-(5-bromo-2-methoxypyridin-3-yl)propionamide" have been explored for their potential antibacterial and antifungal activities. Helal et al. (2013) synthesized novel derivatives and evaluated their in vitro antibacterial and antifungal activities, finding some compounds with significant antimicrobial activities (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anticancer Activity
Research into gold(I) complexes incorporating methoxypyridinyl derivatives has shown promising anticancer activity. Gallati et al. (2020) synthesized bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) complexes and found one complex with significant activity against Cisplatin-resistant ovarian cancer cell lines (Gallati, Goetzfried, Ausserer, Sagasser, Plangger, Wurst, Hermann, Baecker, Kircher, & Gust, 2020).
Photochemical Properties for Photodynamic Therapy
The synthesis and characterization of zinc phthalocyanine derivatives have demonstrated their potential application in photodynamic therapy due to their high singlet oxygen quantum yield and favorable photochemical properties. Pişkin, Canpolat, and Öztürk (2020) synthesized and evaluated new derivatives, indicating their suitability as photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory Agents
Exploration into thiazole derivatives has revealed their potential as anti-inflammatory agents. Thabet et al. (2011) synthesized a series of compounds related to the structural framework of "N-(5-bromo-2-methoxypyridin-3-yl)propionamide" and evaluated their anti-inflammatory activities, showcasing the pharmaceutical application of these derivatives (Thabet, Helal, Salem, & Abdelaal, 2011).
特性
IUPAC Name |
N-(5-bromo-2-methoxypyridin-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-8(13)12-7-4-6(10)5-11-9(7)14-2/h4-5H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNELDEJMUIEVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-methoxypyridin-3-yl)propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



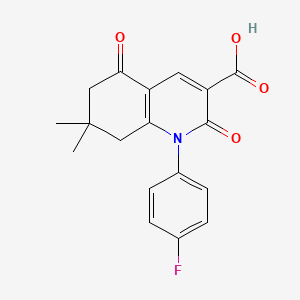
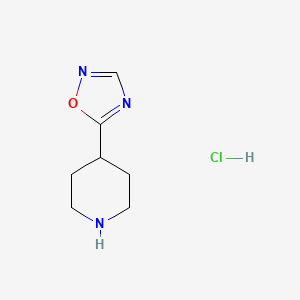
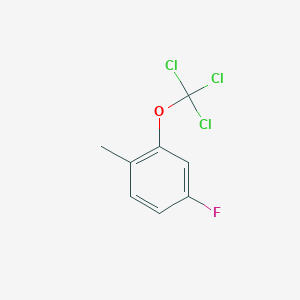
![2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1404427.png)
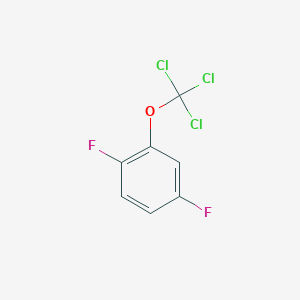
![2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene](/img/structure/B1404429.png)
![2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1404430.png)
![1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene](/img/structure/B1404431.png)
![4-[Chloro(difluoro)methoxy]-2-fluoro-benzonitrile](/img/structure/B1404432.png)
![4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene](/img/structure/B1404434.png)
![1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404438.png)
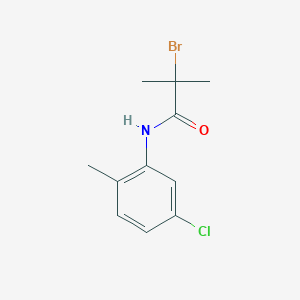
![3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1404442.png)
